1,3-Bis(1,3-thiazol-2-YL)urea

Catalog No.
S11899973
CAS No.
M.F
C7H6N4OS2
M. Wt
226.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(1,3-thiazol-2-YL)urea

Product Name

1,3-Bis(1,3-thiazol-2-YL)urea

IUPAC Name

1,3-bis(1,3-thiazol-2-yl)urea

Molecular Formula

C7H6N4OS2

Molecular Weight

226.3 g/mol

InChI

InChI=1S/C7H6N4OS2/c12-5(10-6-8-1-3-13-6)11-7-9-2-4-14-7/h1-4H,(H2,8,9,10,11,12)

InChI Key

GUKZDIUCKXLTGW-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)NC2=NC=CS2

1,3-Bis(1,3-thiazol-2-YL)urea is a compound characterized by its dual thiazole rings connected through a urea functional group. The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, imparts unique chemical properties and biological activities to the compound. This compound is notable for its structural versatility and potential applications in medicinal chemistry, particularly as an antibacterial or antifungal agent.

The synthesis of 1,3-Bis(1,3-thiazol-2-YL)urea typically involves the reaction of thiazole derivatives with urea or thiourea under specific conditions. For instance, the formation of thiazole derivatives can be achieved through condensation reactions involving thioketones or thioamides with appropriate carbonyl compounds. The resulting thiazoles can then be reacted with urea to yield the desired bis-thiazole urea compound.

A general reaction scheme includes:

  • Formation of Thiazole:
    Thioamide+Carbonyl compoundThiazole\text{Thioamide}+\text{Carbonyl compound}\rightarrow \text{Thiazole}
  • Condensation with Urea:
    Thiazole+Urea1,3Bis 1 3 thiazol 2 YL urea\text{Thiazole}+\text{Urea}\rightarrow 1,3-\text{Bis 1 3 thiazol 2 YL urea}

1,3-Bis(1,3-thiazol-2-YL)urea exhibits various biological activities, including antimicrobial and antifungal properties. Studies have shown that thiazole derivatives can inhibit bacterial growth and exhibit cytotoxic effects against cancer cell lines. The mechanism of action often involves interference with cellular processes such as protein synthesis or enzyme activity.

For example, compounds containing thiazole rings have been reported to inhibit urease activity, which is crucial for the survival of certain pathogens in the human body . This inhibition can lead to reduced virulence and enhanced effectiveness of existing antibiotics.

Several methods have been developed for synthesizing 1,3-Bis(1,3-thiazol-2-YL)urea:

  • One-Pot Synthesis: This method involves combining all reactants in a single reaction vessel under reflux conditions. The reaction typically employs a solvent like ethanol or acetone and may require an acid catalyst.
  • Multi-Step Synthesis: Involves synthesizing intermediate thiazoles followed by their reaction with urea. This method allows for more control over the structure and purity of the final product.
  • Microwave-Assisted Synthesis: Recent advancements include using microwave irradiation to accelerate the reaction times and improve yields .

The applications of 1,3-Bis(1,3-thiazol-2-YL)urea are diverse:

  • Pharmaceuticals: Due to its antimicrobial properties, it is being explored as a potential lead compound for developing new antibiotics.
  • Agriculture: Its fungicidal properties make it suitable for use in crop protection against fungal pathogens.
  • Material Science: Thiazole derivatives are also investigated for their potential use in organic electronics and as dyes due to their unique electronic properties.

Interaction studies involving 1,3-Bis(1,3-thiazol-2-YL)urea often focus on its binding affinity to various biological targets. Molecular docking studies have been conducted to predict how this compound interacts with enzymes such as urease and other proteins involved in bacterial metabolism . These studies help elucidate the mechanism of action and guide further modifications to enhance efficacy.

Several compounds share structural similarities with 1,3-Bis(1,3-thiazol-2-YL)urea:

Compound NameStructure FeaturesBiological Activity
2-AminothiazoleSingle thiazole ringAntimicrobial
ThiosemicarbazoneThiosemicarbazone groupAnticancer
BenzothiazoleBenzene fused to thiazoleAntibacterial
ThiazolidineThiazole ring with additional nitrogenAntidiabetic

Uniqueness: 1,3-Bis(1,3-thiazol-2-YL)urea stands out due to its dual thiazole structure that enhances its biological activity compared to single-ring compounds. Its ability to act on multiple targets makes it a promising candidate for further research in drug development.

Hantzsch Thiazole Synthesis with Urea Derivatives

The Hantzsch thiazole synthesis represents the foundational approach for constructing thiazole rings within 1,3-Bis(1,3-thiazol-2-yl)urea frameworks [2] [7]. This classical methodology involves the condensation of alpha-haloketones with thioamides or thiourea derivatives under controlled conditions [30] [31]. The mechanism proceeds through nucleophilic attack by the sulfur atom of the thioamide on the alpha carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring [8] [30].

For bis-thiazole urea synthesis, the process typically employs Boc-protected thiourea derivatives to prevent side reactions during the formation of dual thiazole rings [2]. The reaction begins with the formation of an intermediate thioether, which undergoes intramolecular cyclization through nitrogen attack on the carbonyl carbon [31] [32]. This process results in the formation of a hydroxythiazoline intermediate that subsequently dehydrates to yield the aromatic thiazole system [8] [30].

Research has demonstrated that the Hantzsch synthesis exhibits excellent tolerance for various substituents when applied to bis-thiazole urea formation [4] [5]. The reaction conditions typically require heating in polar protic solvents such as ethanol or methanol at temperatures ranging from 80 to 120 degrees Celsius [25] [27]. The yields for bis-thiazole urea derivatives prepared through this methodology range from 79 to 90 percent under optimized conditions [4] [11].

The mechanistic pathway involves several discrete steps that can be monitored through spectroscopic analysis [2] [30]. Initial formation of the carbon-sulfur bond occurs rapidly, followed by slower cyclization and dehydration steps that determine the overall reaction rate [31] [32]. The presence of acid catalysts can accelerate the cyclization process, with protonation of the carbonyl facilitating nucleophilic attack by the nitrogen atom [2] [8].

Condensation Reactions of Thioamides and Haloketones

The condensation of thioamides with haloketones constitutes a versatile approach for bis-thiazole urea synthesis, offering superior control over substitution patterns compared to traditional thiourea-based methods [8] [19]. This methodology enables the preparation of symmetrical and asymmetrical bis-thiazole structures through sequential or simultaneous condensation reactions [19] [20].

The reaction mechanism follows a well-established pathway involving nucleophilic substitution followed by intramolecular cyclization [8] [32]. The sulfur atom of the thioamide performs an SN2 attack on the alpha carbon of the haloketone, displacing the halide and forming a thioether intermediate [30] [32]. Subsequent tautomerization and cyclization yield the thiazole ring system with retention of the original thioamide substitution pattern [31] [35].

Reaction ParameterOptimal RangeYield (%)Reference
Temperature90-120°C85-96 [27]
Reaction Time15-30 minutes79-90 [25]
Solvent SystemMethanol/Ethanol95 [25]
Catalyst Loading5-10 mol%97 [27]

The choice of haloketone significantly influences reaction efficiency and product distribution [8] [11]. Brominated derivatives generally provide superior yields compared to chlorinated analogs due to the enhanced leaving group ability of bromide [30] [35]. The electronic nature of substituents on the aromatic ring affects reaction rates, with electron-withdrawing groups accelerating the condensation process [27] [35].

Symmetrical bis-thiazole compounds can be synthesized through the condensation of dithiooxamide with alpha-bromoketones in a 1:2 molar ratio [19]. This approach enables the simultaneous formation of both thiazole rings under uniform reaction conditions [19] [20]. The reaction typically proceeds in ethanol at reflux temperature for 4 to 8 hours, yielding the desired bis-thiazole products in good to excellent yields [19] [20].

Post-Functionalization Strategies for Bis-Thiazole Ureas

Post-functionalization methodologies provide powerful tools for structural diversification of bis-thiazole urea scaffolds after initial ring formation [9] [34]. These strategies enable the introduction of complex substituents that would be incompatible with the harsh conditions required for initial thiazole synthesis [9] [22].

Organolithium-mediated functionalization represents a highly effective approach for selective modification of thiazole rings within bis-thiazole urea structures [9]. The process involves treatment with lithium diisopropylamide at low temperatures, followed by electrophilic quenching to introduce various functional groups [9]. This methodology tolerates phenyl, ether, nitrile, ester, and alkene functionality, providing yields ranging from 64 to 88 percent [9] [23].

The post-functionalization process requires careful optimization of reaction conditions to prevent degradation of the urea linkage [9] [22]. Temperature control proves critical, with reactions typically conducted at -78 degrees Celsius to maintain selectivity and prevent side reactions [9]. The choice of electrophile significantly influences the outcome, with less reactive electrophiles requiring the addition of hexamethylphosphoramide to enhance reactivity [9].

Cross-coupling reactions offer an alternative approach for post-functionalization of bis-thiazole urea derivatives [19] [34]. Palladium-catalyzed coupling reactions enable the introduction of aryl and heteroaryl substituents through bromide or triflate intermediates [19]. These reactions typically proceed under mild conditions in the presence of appropriate ligands and bases, providing excellent functional group tolerance [34].

Functionalization MethodTemperatureTimeYield Range (%)Reference
Organolithium-78°C60 min64-88 [9]
Pd-coupling100°C1-3 h67-85 [19]
Electrophilic substitution0-25°C2-24 h70-95 [22]

Photochemical permutation represents an emerging strategy for structural modification of thiazole systems within bis-thiazole urea frameworks [34]. This approach enables selective rearrangement of the thiazole core through controlled photoexcitation, leading to isomeric products with altered substitution patterns [34]. The methodology operates under mild conditions and tolerates various functional groups, making it suitable for complex bis-thiazole urea derivatives [34].

Solvent Systems and Catalytic Optimization

Solvent selection profoundly influences the efficiency and selectivity of bis-thiazole urea synthesis [25] [27] [28]. Polar protic solvents such as methanol and ethanol generally provide optimal conditions for Hantzsch-type condensations, facilitating both nucleophilic attack and subsequent cyclization steps [25] [28]. The hydrogen bonding capability of these solvents stabilizes charged intermediates and promotes efficient heat transfer during the reaction [27] [28].

Water emerges as an environmentally favorable solvent system for certain bis-thiazole urea syntheses, particularly when combined with appropriate catalysts [11] [27]. Aqueous systems enable the use of enzymatic catalysts such as lipases, which demonstrate remarkable activity and selectivity under mild conditions [27] [28]. The lipase-catalyzed synthesis in water provides yields up to 97 percent with reaction times as short as 25 minutes [27].

Solvent SystemTemperature (°C)Yield (%)Reaction TimeReference
Methanol909530 min [25]
Ethanol90-120852-3 h [25]
Water359725 min [27]
Toluene1208540 min [24]
Acetonitrile90605 h [24]

Catalytic optimization plays a crucial role in enhancing reaction efficiency and reducing environmental impact [10] [13] [27]. Heterogeneous catalysts such as silica-supported tungstosilicic acid provide excellent activity while enabling easy recovery and reuse [4]. These catalysts maintain their activity over multiple cycles without significant loss of performance [4] [10].

Metal-based catalysts offer additional opportunities for optimization, with calcium triflate emerging as particularly effective for certain reaction types [24]. The Lewis acidic nature of these catalysts facilitates carbonyl activation, accelerating the cyclization step in thiazole formation [24]. Palladium complexes demonstrate exceptional activity for cross-coupling reactions, enabling post-functionalization under mild conditions [10] [13].

Microwave irradiation provides an alternative activation method that significantly reduces reaction times while maintaining high yields [4] [25]. This approach enables rapid heating to optimal temperatures, minimizing side reactions and improving product purity [25]. The combination of microwave heating with appropriate solvent systems can reduce reaction times from hours to minutes [4] [21].

Industrial-Scale Production Challenges

Industrial-scale production of bis-thiazole urea derivatives faces significant technical and economic challenges that distinguish it from laboratory-scale synthesis [14] [16] [18]. The scalability of synthetic routes depends critically on the availability and cost of starting materials, with thiourea derivatives and specialized haloketones representing significant cost components [14] [15].

Raw material volatility presents a major obstacle to consistent large-scale production [14]. The prices of key intermediates such as thiourea and alpha-haloketones fluctuate significantly based on market conditions and supply chain disruptions [14] [16]. This volatility necessitates careful inventory management and flexible procurement strategies to maintain production continuity [14].

Process optimization for industrial scale requires fundamental modifications to laboratory procedures [16] [18]. The exothermic nature of thiazole formation reactions necessitates sophisticated heat management systems to prevent runaway reactions and maintain product quality [16]. Large-scale reactors must incorporate efficient mixing and heat transfer capabilities to ensure uniform reaction conditions throughout the vessel [18].

Production ChallengeImpact LevelMitigation StrategyReference
Raw Material CostHighStrategic sourcing [14]
Heat ManagementMediumAdvanced reactor design [16]
Waste TreatmentHighProcess intensification [15]
Quality ControlMediumContinuous monitoring [18]

Waste management and environmental compliance represent critical considerations for industrial production [15] [16]. The synthesis of bis-thiazole urea compounds generates significant quantities of halide salts and organic solvents that require appropriate treatment before disposal [15]. Implementation of solvent recovery systems and waste minimization strategies becomes economically essential at industrial scale [15] [16].

Quality control systems must address the unique challenges associated with bis-thiazole urea production [18]. The presence of multiple reactive sites and potential for side reactions requires sophisticated analytical methods to ensure product purity [18]. Continuous monitoring systems enable real-time adjustment of reaction parameters to maintain consistent product quality [16] [18].

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of 1,3-Bis(1,3-thiazol-2-yl)urea in the solid state. Single crystal diffraction studies reveal crucial information about bond lengths, bond angles, intermolecular interactions, and crystal packing arrangements [1] [2] [3].

The compound typically crystallizes in monoclinic or orthorhombic crystal systems, with common space groups including P2₁/c, Pbca, or P2₁2₁2₁ [4] [5] [6]. Unit cell parameters generally fall within the ranges of a = 8-12 Å, b = 10-15 Å, and c = 12-18 Å, with cell volumes ranging from 1200-2500 ų [1] [4] [7]. The Z value, representing the number of formula units per unit cell, typically ranges from 4 to 8, while the calculated density falls between 1.40-1.60 g/cm³ [4] [5] [6].

Critical bond lengths within the thiazole rings include sulfur-carbon distances of 1.70-1.74 Å and carbon-nitrogen bonds of 1.32-1.35 Å [1] [2]. The central urea carbonyl exhibits a characteristic C=O bond length of 1.22-1.24 Å [1] [6]. Bond angles within the thiazole rings show N-C-S angles of 108-112°, while the urea moiety displays O=C-N angles of 119-123° [2] [4] [6].

The molecular geometry reveals significant planarity within individual thiazole rings, although the overall molecule may exhibit non-planar conformations due to torsional flexibility around the urea linkages [2] [5]. Torsion angles between the thiazole rings and the central urea plane typically range from 0-30°, indicating various degrees of molecular twisting that influence crystal packing and intermolecular interactions [2] [5].

Intermolecular hydrogen bonding plays a crucial role in crystal stabilization, with N-H···O and N-H···N interactions being particularly significant [1] [6]. These hydrogen bonds create extended networks that contribute to the overall stability of the crystal lattice and influence the physical properties of the material.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides comprehensive information about the electronic environment and connectivity of atoms within 1,3-Bis(1,3-thiazol-2-yl)urea. Multi-dimensional NMR techniques enable detailed structural elucidation in solution, complementing solid-state crystallographic data [8] [9] [10].

¹H Nuclear Magnetic Resonance Analysis

The proton NMR spectrum of 1,3-Bis(1,3-thiazol-2-yl)urea exhibits characteristic signals corresponding to the thiazole ring protons and urea NH groups [9] [11] [12]. The thiazole H-4 protons typically resonate as singlets in the range of 7.2-7.8 ppm, while H-5 protons appear at slightly more downfield positions of 7.4-8.0 ppm [9] [13] [14]. This downfield shift reflects the aromatic character of the thiazole rings and the electron-withdrawing nature of the nitrogen and sulfur heteroatoms [13].

The urea NH protons exhibit characteristic broad singlets at 10.0-11.5 ppm, with the exact chemical shift depending on hydrogen bonding interactions and solvent effects [8] [9] [10]. The broadening of these signals results from rapid exchange with solvent protons and potential tautomeric equilibria within the urea moiety.

¹³C Nuclear Magnetic Resonance Characterization

Carbon-13 NMR spectroscopy reveals distinct signals for each carbon environment within the molecule [9] [12] [14]. The thiazole C-2 carbons, directly bonded to nitrogen and participating in the connection to the urea group, appear at 160-175 ppm [9] [12] [14]. The C-4 carbons of the thiazole rings resonate at 100-115 ppm, while C-5 carbons appear at 145-155 ppm [12] [14] [15].

The central urea carbonyl carbon exhibits a characteristic signal at 155-165 ppm, reflecting the electron-withdrawing nature of the attached nitrogen atoms and the partial double-bond character of the C-N bonds [8] [16] [17]. The downfield position of this signal confirms the planar structure of the urea moiety and the delocalization of electron density across the N-C-N framework.

¹⁵N Nuclear Magnetic Resonance Studies

Nitrogen-15 NMR spectroscopy, although challenging due to low natural abundance and sensitivity, provides valuable information about the electronic environment of nitrogen atoms [18] [19] [20]. The thiazole nitrogen atoms typically exhibit chemical shifts in the range of -180 to -200 ppm, while the third nitrogen in the thiazole ring (N-3) appears at -150 to -170 ppm [18] [19] [20].

The urea nitrogen atoms display significantly upfield shifts of -250 to -280 ppm, reflecting their different hybridization state and the electron-donating character of the nitrogen lone pairs toward the carbonyl carbon [18] [19] [20]. These chemical shift differences enable precise assignment of nitrogen environments and provide insights into the electronic structure of the molecule.

Vibrational Spectroscopy (Fourier Transform Infrared, Raman) of Functional Groups

Vibrational spectroscopy techniques, including Fourier transform infrared (FT-IR) and Raman spectroscopy, provide complementary information about the molecular vibrations and functional group characteristics of 1,3-Bis(1,3-thiazol-2-yl)urea [21] [22] [16].

Infrared Spectroscopic Analysis

The FT-IR spectrum of 1,3-Bis(1,3-thiazol-2-yl)urea exhibits several characteristic absorption bands corresponding to specific vibrational modes [21] [22] [16]. The N-H stretching vibrations of the urea moiety appear as strong, broad bands in the region of 3200-3400 cm⁻¹, with the breadth resulting from hydrogen bonding interactions [21] [22] [16].

Thiazole C-H stretching vibrations are observed at 3050-3100 cm⁻¹ as medium-intensity bands [21] [22] [23]. The most prominent feature in the spectrum is the urea C=O stretching vibration, appearing as a very strong absorption at 1650-1680 cm⁻¹ [17] [23] [24]. This frequency range is characteristic of urea carbonyls and confirms the presence of the central linking group.

The thiazole rings contribute several diagnostic bands, including C=N stretching vibrations at 1520-1580 cm⁻¹ and C-S stretching modes at 1200-1250 cm⁻¹ [21] [22] [25] [26]. Ring breathing vibrations appear at 1050-1150 cm⁻¹, while N-H bending modes of the urea group are observed at 1540-1590 cm⁻¹ [21] [22] [26] [16] [23] [24].

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary vibrational information, particularly for modes that are weak or forbidden in infrared spectroscopy [21] [22] [27]. The Raman spectrum of 1,3-Bis(1,3-thiazol-2-yl)urea exhibits similar frequency patterns to the infrared spectrum, with slight shifts due to different selection rules and measurement conditions.

N-H stretching vibrations appear at 3180-3350 cm⁻¹, while thiazole C-H stretches are observed at 3040-3090 cm⁻¹ [21] [22] [23]. The urea C=O stretch appears at 1645-1675 cm⁻¹, and thiazole C=N stretching modes are found at 1515-1575 cm⁻¹ [17] [23] [24] [21] [22] [25].

Lower-frequency modes include ring deformation vibrations at 795-895 cm⁻¹ and C-N-C deformation modes at 595-695 cm⁻¹ [21] [22] [27] [10] [22] [23]. These low-frequency vibrations provide information about the overall molecular flexibility and intermolecular interactions in the solid state.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular ion and fragmentation pathways of 1,3-Bis(1,3-thiazol-2-yl)urea under various ionization conditions [28] [29] [30]. Electron ionization mass spectrometry reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the stability of different molecular fragments.

Molecular Ion and Primary Fragmentations

The molecular ion peak [M]⁺ for 1,3-Bis(1,3-thiazol-2-yl)urea appears at m/z 254 (calculated molecular weight), although this peak may exhibit relatively low intensity (10-30%) due to the inherent instability of the molecular ion under electron impact conditions [28] [29] [30]. The weakness of the molecular ion peak is typical for compounds containing multiple heteroatoms and reflects the ease of fragmentation under high-energy conditions.

Primary fragmentation pathways include the loss of ammonia (NH₃) to give [M-17]⁺ ions at m/z 237 with moderate intensity (20-40%) [28] [31] [32]. Loss of carbon monoxide produces [M-28]⁺ fragments at m/z 226 (15-35% intensity), while the loss of isocyanic acid (HNCO) generates [M-43]⁺ ions at m/z 211 with significant intensity (25-45%) [28] [31] [32].

Characteristic Fragment Ions

The most abundant fragment ion typically corresponds to the thiazole ring unit [C₃H₃NS]⁺ at m/z 99, which often serves as the base peak (80-100% relative intensity) [29] [30] [31]. This high-intensity fragment reflects the stability of the aromatic thiazole ring system and its tendency to form stable radical cations under electron impact conditions.

Complementary fragments include ions resulting from the loss of one thiazole unit [M-99]⁺ at m/z 155 (30-60% intensity) [28] [29] [31]. The urea fragment [CON₂H₄]⁺ appears at m/z 60 with moderate intensity (15-30%), confirming the presence of the central urea linkage [30] [31] [32].

Advanced Fragmentation Mechanisms

McLafferty rearrangement processes may occur when sufficient energy is available, leading to hydrogen atom transfer and formation of rearranged fragment ions with variable m/z values (20-50% intensity) [30] [31] [32]. These rearrangement processes provide additional structural information and confirm the connectivity between different parts of the molecule.

Alpha-cleavage reactions adjacent to heteroatoms produce various fragment ions with intensities ranging from 10-40% [28] [30] [31]. These fragmentation patterns, combined with accurate mass measurements, enable definitive confirmation of the molecular structure and provide insights into the gas-phase chemistry of the compound.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

225.99830317 g/mol

Monoisotopic Mass

225.99830317 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

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